(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol
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Overview
Description
(3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol is a chiral organic compound that features a pyrrolidine ring substituted with a naphthalen-2-yloxy group and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Naphthalen-2-yloxy Group: This step can be achieved through an etherification reaction where the naphthalen-2-ol is reacted with a suitable leaving group on the pyrrolidine ring.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using a phenylethyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrrolidine ring.
Reduction: Reduction reactions could target the aromatic rings or any double bonds present in the structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated compound.
Scientific Research Applications
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing specific pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-(Naphthalen-2-yloxy)pyrrolidin-3-ol: Lacks the phenylethyl group.
(3S,4S)-4-(Phenylethyl)pyrrolidin-3-ol: Lacks the naphthalen-2-yloxy group.
(3S,4S)-4-(Naphthalen-2-yloxy)-1-ethylpyrrolidin-3-ol: Has an ethyl group instead of a phenylethyl group.
Uniqueness
The unique combination of the naphthalen-2-yloxy and phenylethyl groups in (3S,4S)-4-(Naphthalen-2-yloxy)-1-((S)-1-phenylethyl)pyrrolidin-3-ol provides it with distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
824390-84-3 |
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Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3S,4S)-4-naphthalen-2-yloxy-1-[(1S)-1-phenylethyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C22H23NO2/c1-16(17-7-3-2-4-8-17)23-14-21(24)22(15-23)25-20-12-11-18-9-5-6-10-19(18)13-20/h2-13,16,21-22,24H,14-15H2,1H3/t16-,21-,22-/m0/s1 |
InChI Key |
NFVISTCKNKFXQK-SSKFGXFMSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H]([C@H](C2)OC3=CC4=CC=CC=C4C=C3)O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(C(C2)OC3=CC4=CC=CC=C4C=C3)O |
Origin of Product |
United States |
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